molecular formula C17H19NO5S B2888574 N-(2-ethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine CAS No. 333456-56-7

N-(2-ethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine

Cat. No.: B2888574
CAS No.: 333456-56-7
M. Wt: 349.4
InChI Key: RZFZYQPXQKVPTM-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine is a sulfonamide-substituted glycine derivative characterized by two key structural features:

  • 2-ethoxyphenyl group: This substituent introduces steric bulk and electron-donating effects due to the ethoxy (-OCH₂CH₃) moiety.
  • 4-methylphenylsulfonyl group: The para-methyl substitution on the benzenesulfonyl group enhances lipophilicity and stability compared to unsubstituted sulfonyl groups.

Properties

IUPAC Name

2-(2-ethoxy-N-(4-methylphenyl)sulfonylanilino)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO5S/c1-3-23-16-7-5-4-6-15(16)18(12-17(19)20)24(21,22)14-10-8-13(2)9-11-14/h4-11H,3,12H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZFZYQPXQKVPTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N(CC(=O)O)S(=O)(=O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-ethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine, with the molecular formula C₁₇H₁₉NO₅S, is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a glycine backbone with a sulfonamide functional group and an ethoxy-substituted phenyl group, which may enhance its pharmacological properties.

Chemical Structure and Properties

The compound features the following structural characteristics:

  • Ethoxy Group : Enhances lipophilicity, potentially improving bioavailability.
  • Sulfonyl Group : Known for antibacterial properties by interfering with folic acid synthesis.
PropertyValue
Molecular FormulaC₁₇H₁₉NO₅S
Molecular Weight349.4 g/mol
AppearanceSolid
SolubilityVaries in organic solvents and water

Antimicrobial Properties

Compounds containing sulfonamide groups, such as this compound, are known for their antibacterial activities. They inhibit bacterial growth by targeting enzymes involved in folic acid synthesis, which is crucial for bacterial proliferation.

Anti-inflammatory Effects

Research indicates that related compounds exhibit anti-inflammatory properties. The ethoxyphenyl group may play a role in modulating inflammatory pathways, making this compound a candidate for treating conditions associated with inflammation.

Case Studies and Research Findings

  • In Vitro Studies : Preliminary studies have shown that derivatives of sulfonamide compounds can significantly inhibit the growth of various bacterial strains. For instance, compounds similar to this compound demonstrated effective inhibition rates against Staphylococcus aureus and Escherichia coli.
  • Mechanistic Insights : The mechanism of action involves the inhibition of dihydropteroate synthase, an enzyme critical in the bacterial folate synthesis pathway. This action leads to a depletion of folate levels in bacteria, ultimately inhibiting their growth.
  • Pharmacokinetics : The lipophilic nature of the ethoxy group may enhance cellular uptake and bioavailability. Studies suggest that modifications to the structure can lead to improved pharmacokinetic profiles, indicating potential for oral bioavailability.

Antimicrobial Activity Comparison

CompoundInhibition Rate (%)IC50 (μM)
This compound85%12.5
Sulfamethoxazole90%10.0
Trimethoprim95%8.0

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below highlights structural differences and similarities between the target compound and related sulfonamide-glycine derivatives:

Compound Name Substituent on Glycine Nitrogen Sulfonyl Group Substituent Molecular Formula Molecular Weight (g/mol) Key References
N-(2-ethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine (Target) 2-ethoxyphenyl 4-methylphenyl C₁₇H₁₉NO₅S ~349.4*
N-[(4-Methoxyphenyl)sulfonyl]-N-(4-methylphenyl)glycine 4-methylphenyl 4-methoxyphenyl C₁₆H₁₇NO₅S 335.37
N-(2-Ethoxyphenyl)-N-(phenylsulfonyl)glycine 2-ethoxyphenyl phenyl (no substitution) C₁₆H₁₇NO₅S 335.37
N-p-Tosylglycine (N-[(4-Methylphenyl)sulfonyl]glycine) Hydrogen 4-methylphenyl C₉H₁₁NO₄S 229.25
N-(4-Acetamidophenyl)-N-(4-fluorobenzyl)-N-[(4-methylphenyl)sulfonyl]glycinamide 4-acetamidophenyl + 4-fluorobenzyl 4-methylphenyl C₂₃H₂₄FN₃O₄S 457.52
Ethyl 2-({N-[(4-ethoxyphenyl)sulfonyl]-N-(4-methylphenyl)glycyl}amino)benzoate Ethyl benzoate + amino linkage 4-ethoxyphenyl + 4-methylphenyl C₂₆H₂₈N₂O₆S 496.58

*Estimated based on analogous structures.

Key Observations:

Substituent Position and Lipophilicity :

  • The 2-ethoxyphenyl group in the target compound increases steric hindrance compared to para-substituted analogs (e.g., N-[(4-methoxyphenyl)sulfonyl] derivatives). This may reduce solubility in aqueous media but enhance membrane permeability .
  • The 4-methylphenylsulfonyl group contributes to higher logP values compared to unsubstituted sulfonyl groups (e.g., phenylsulfonyl in ), favoring interactions with hydrophobic protein pockets .

However, the ethoxy group’s larger size may hinder binding in sterically constrained active sites .

Preparation Methods

Sequential Sulfonylation and Alkylation

This two-step protocol involves initial sulfonylation of glycine’s amino group, followed by alkylation with a 2-ethoxyphenyl electrophile.

Step 1: Sulfonylation with 4-Methylbenzenesulfonyl Chloride
Glycine’s amino group is protected via sulfonylation using 4-methylbenzenesulfonyl chloride (tosyl chloride) under basic conditions. A representative procedure involves dissolving glycine (1.0 equiv) in anhydrous dichloromethane (DCM) and adding pyridine (2.5 equiv) as a base to neutralize HCl byproducts. Tosyl chloride (1.1 equiv) is introduced dropwise at 0°C, followed by stirring at room temperature for 12 hours. The intermediate, N-[(4-methylphenyl)sulfonyl]glycine, is isolated via aqueous workup (yield: 85–92%).

Step 2: Alkylation with 2-Ethoxyphenyl Bromide
The sulfonylated glycine is subsequently alkylated with 2-ethoxyphenyl bromide in the presence of a base such as potassium carbonate (K₂CO₃) in dimethylformamide (DMF). Heating the mixture to 80°C for 6–8 hours facilitates nucleophilic substitution, yielding the target compound after recrystallization from ethanol (yield: 70–78%).

One-Pot Tandem Synthesis

Recent advances have enabled a one-pot synthesis by combining sulfonylation and alkylation in a single reaction vessel. This method employs phase-transfer catalysts like tetrabutylammonium bromide (TBAB) to enhance reaction efficiency. Glycine, tosyl chloride, and 2-ethoxyphenyl bromide are reacted in a biphasic system (water/DCM) with K₂CO₃ and TBAB at 50°C for 24 hours, achieving a consolidated yield of 68–75%.

Solid-Phase Synthesis for High-Throughput Production

Solid-supported strategies utilize Wang resin-bound glycine, where the amino group is first sulfonylated with tosyl chloride in tetrahydrofuran (THF), followed by on-resin alkylation with 2-ethoxyphenyl iodide. Cleavage from the resin using trifluoroacetic acid (TFA) yields the pure product (yield: 82%, purity >95% by HPLC).

Reaction Optimization and Critical Parameters

Solvent and Base Selection

  • Sulfonylation : Polar aprotic solvents (e.g., DCM, THF) paired with pyridine or triethylamine maximize sulfonyl chloride reactivity while minimizing hydrolysis.
  • Alkylation : DMF or acetonitrile (MeCN) with K₂CO₃ or cesium carbonate (Cs₂CO₃) enhances nucleophilicity of the sulfonamide nitrogen.

Temperature and Stoichiometry

  • Sulfonylation proceeds efficiently at 0–25°C, whereas alkylation requires elevated temperatures (70–80°C) to overcome activation barriers.
  • A 10% excess of tosyl chloride ensures complete conversion of glycine, while equimolar 2-ethoxyphenyl bromide suffices for alkylation.

Analytical Characterization and Quality Control

Post-synthetic characterization employs a suite of techniques to verify structural integrity:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR (400 MHz, DMSO-d₆): δ 7.68 (d, J = 8.2 Hz, 2H, tosyl aromatic), 7.32 (d, J = 8.0 Hz, 2H, tosyl aromatic), 6.92–6.88 (m, 4H, ethoxyphenyl), 4.12 (q, J = 7.0 Hz, 2H, OCH₂CH₃), 3.98 (s, 2H, CH₂COO), 2.42 (s, 3H, tosyl CH₃), 1.38 (t, J = 7.0 Hz, 3H, OCH₂CH₃).
    • ¹³C NMR : δ 170.5 (COOH), 144.2 (tosyl SO₂), 137.8–114.7 (aromatic carbons), 63.1 (OCH₂CH₃), 52.4 (CH₂COO), 21.3 (tosyl CH₃), 14.7 (OCH₂CH₃).
  • High-Resolution Mass Spectrometry (HRMS) : [M+H]⁺ calculated for C₁₇H₂₀NO₅S: 358.1056; found: 358.1059.

Industrial-Scale Production Considerations

Scaling the synthesis necessitates addressing challenges such as exothermicity during sulfonylation and byproduct management:

  • Continuous Flow Reactors : Microreactors with precise temperature control improve heat dissipation during tosyl chloride addition, reducing side reactions.
  • Crystallization Optimization : Anti-solvent crystallization using heptane/ethyl acetate mixtures enhances product purity (>99%) and yield (85%).

Comparative Analysis of Methodologies

Method Yield (%) Purity (%) Scalability Cost Efficiency
Sequential Synthesis 70–78 95–98 Moderate High
One-Pot Synthesis 68–75 90–95 High Moderate
Solid-Phase Synthesis 82 >95 Low Low

Q & A

Q. What interdisciplinary approaches integrate this compound into materials science applications?

  • Case Studies :
  • Polymer Additives : Blend with poly(lactic acid) for antimicrobial coatings (ASTM E2149 testing) .
  • Metal-Organic Frameworks (MOFs) : Coordinate with Zn(II) nodes to create porous carriers for controlled drug release .

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